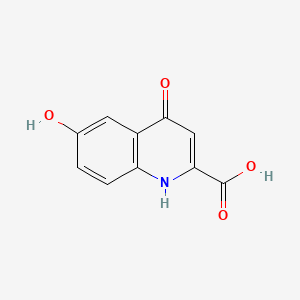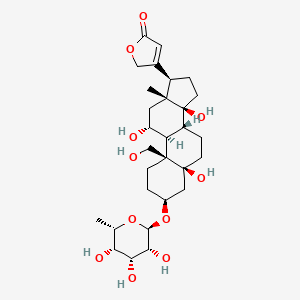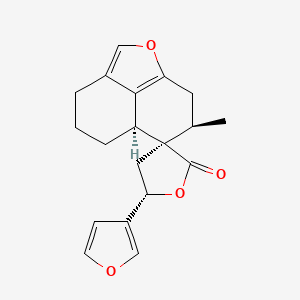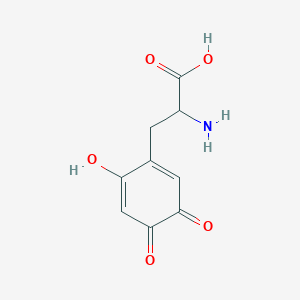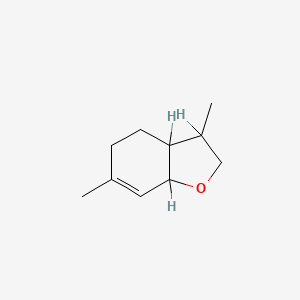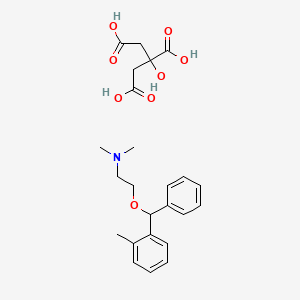
Citrato de orfenadrina
Descripción general
Descripción
El citrato de orfenadrina es un relajante muscular esquelético de acción central. Se utiliza comúnmente para aliviar el malestar asociado con afecciones musculoesqueléticas agudas y dolorosas. El compuesto se administra a menudo en combinación con otros medicamentos, como la aspirina y la cafeína, para mejorar sus efectos terapéuticos .
Aplicaciones Científicas De Investigación
El citrato de orfenadrina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El citrato de orfenadrina ejerce sus efectos bloqueando los receptores colinérgicos, interfiriendo así con la transmisión de impulsos nerviosos desde la médula espinal hasta los músculos. Esta acción ayuda a aliviar los espasmos musculares y el dolor. El compuesto también posee propiedades anticolinérgicas, que contribuyen a sus efectos terapéuticos .
Compuestos Similares:
Ciclobenzaprina: Otro relajante muscular utilizado para tratar los espasmos musculares.
Tizanidina: Un relajante muscular que funciona inhibiendo las neuronas motoras.
Singularidad del this compound: El this compound es único debido a su combinación de propiedades relajantes musculares y anticolinérgicas. Esta doble acción lo hace particularmente eficaz en el tratamiento del dolor y el malestar musculoesqueléticos .
Análisis Bioquímico
Biochemical Properties
Orphenadrine citrate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It acts as a muscarinic receptor antagonist and an H1 histamine receptor antagonist. Additionally, it inhibits the noradrenergic transporter and blocks the NMDA receptor ion channel . These interactions contribute to its muscle relaxant and analgesic properties.
Cellular Effects
Orphenadrine citrate influences various types of cells and cellular processes. It acts in the central nervous system to produce muscle relaxant effects and has anticholinergic actions that are beneficial in Parkinson’s disease . The compound affects cell signaling pathways, gene expression, and cellular metabolism by interacting with muscarinic and histamine receptors, as well as the NMDA receptor ion channel .
Molecular Mechanism
The molecular mechanism of orphenadrine citrate involves its action as a muscarinic antagonist and H1 histamine receptor antagonist. It inhibits the noradrenergic transporter and blocks the NMDA receptor ion channel . These interactions result in muscle relaxation and analgesic effects. The compound’s anticholinergic actions also contribute to its therapeutic effects in Parkinson’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of orphenadrine citrate change over time. The compound has been reported to have a high risk of toxicity in overdose situations, with rapid onset of toxic effects on several organ systems . Long-term use of orphenadrine citrate requires periodic monitoring of blood, urine, and liver function values due to potential adverse effects .
Dosage Effects in Animal Models
The effects of orphenadrine citrate vary with different dosages in animal models. Higher dosages are associated with increased risk of adverse effects, including confusion, anxiety, and tremors . The compound’s safety in continuous long-term therapy has not been established, and its use should be monitored closely .
Metabolic Pathways
Orphenadrine citrate undergoes rapid and extensive biotransformation, with only 8% of the administered dose excreted unchanged . The compound is metabolized in the liver, and its metabolites are excreted primarily in the urine . The metabolic pathways involve interactions with various enzymes, contributing to its pharmacokinetic properties.
Transport and Distribution
Orphenadrine citrate is transported and distributed within cells and tissues through its interaction with transporters and binding proteins. The compound has a high protein binding rate of 95% and is extensively metabolized in the liver . Its distribution within the body is influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of orphenadrine citrate involves its targeting to specific compartments or organelles within the cell. The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . These factors contribute to its therapeutic effects and potential side effects.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El citrato de orfenadrina se sintetiza mediante una serie de reacciones químicas que implican la condensación de cloruro de 2-metilbenzhidrilo con dimetilaminoetanol, seguida de la formación de la sal de citrato. Las condiciones de reacción suelen implicar el uso de disolventes como el tolueno y catalizadores para facilitar la reacción .
Métodos de Producción Industrial: En entornos industriales, la producción de this compound implica la síntesis a gran escala utilizando vías de reacción similares. El proceso está optimizado para el rendimiento y la pureza, con estrictas medidas de control de calidad para garantizar la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El citrato de orfenadrina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos y agentes alquilantes
Productos Principales Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir diversos derivados sustituidos .
Comparación Con Compuestos Similares
Cyclobenzaprine: Another muscle relaxant used to treat muscle spasms.
Tizanidine: A muscle relaxant that works by inhibiting motor neurons.
Uniqueness of Orphenadrine Citrate: Orphenadrine citrate is unique due to its combination of muscle relaxant and anticholinergic properties. This dual action makes it particularly effective in treating musculoskeletal pain and discomfort .
Propiedades
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMNTDFSPSQXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83-98-7 (Parent) | |
| Record name | Orphenadrine citrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044678 | |
| Record name | Orphenadrine dihydrogen citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>69.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4682-36-4, 4724-58-7 | |
| Record name | Orphenadrine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4682-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4724-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orphenadrine citrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orphenadrine citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Orphenadrine dihydrogen citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORPHENADRINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0A40N8I4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


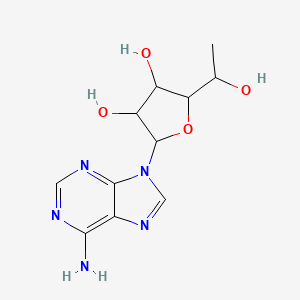
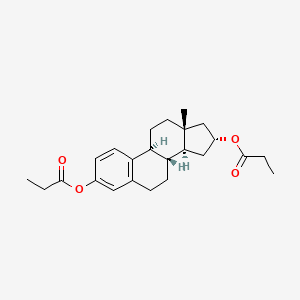
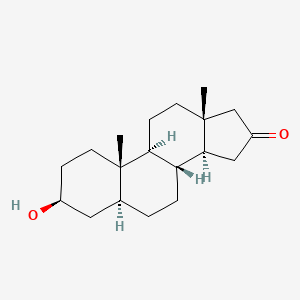
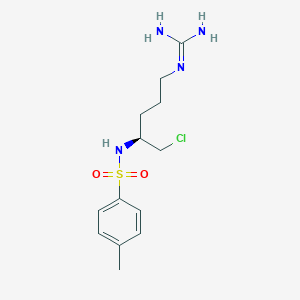
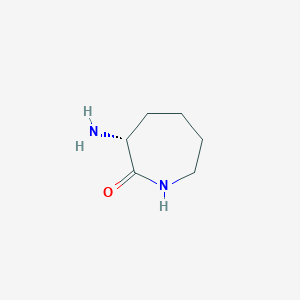

![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)
